1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride
Overview
Description
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H20N2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride typically involves the reaction of 1-(2-isopropylphenyl)piperazine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 1-(2-isopropylphenyl)piperazine and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Quality Control: The product is subjected to rigorous quality control tests to ensure its purity and consistency.
Packaging: The final product is packaged in suitable containers for distribution and use in various applications.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives of the original compound.
Reduction: Can produce reduced forms of the compound with altered functional groups.
Substitution: Results in new compounds with different substituents replacing the original groups.
Scientific Research Applications
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving biological systems to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)piperazine: Known for its use in medicinal chemistry.
1-(2-Methoxyphenyl)piperazine: Studied for its potential therapeutic effects.
1-(2-Fluorophenyl)piperazine: Investigated for its biological activity.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and hydrochloride salt form contribute to its solubility, stability, and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUCRYLQWBSPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.